3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
IUPAC Name: (Z)-3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl)-2-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]pyrimidin-4-one
This compound combines a thiazolidine ring, a pyrimidine ring, and a morpholine moiety. It’s likely a bioactive molecule due to its intricate structure.
Preparation Methods
Unfortunately, specific synthetic routes and industrial production methods for this compound are scarce in the literature. researchers often employ multistep syntheses involving thiazolidine and pyrimidine precursors. Conditions may vary, but thorough optimization is essential.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: These depend on reaction conditions, but expect derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a catalyst or ligand.
Biology: Explore its interactions with biomolecules (enzymes, receptors).
Medicine: Assess its pharmacological properties (anticancer, antimicrobial, etc.).
Industry: Consider applications in materials science or organic synthesis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Search for structurally related molecules (e.g., other thiazolidines, pyrimidines).
Remember, this compound’s complexity invites further exploration
Properties
Molecular Formula |
C21H25N5O3S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O3S2/c1-2-25-20(28)16(31-21(25)30)14-15-18(22-7-5-8-24-10-12-29-13-11-24)23-17-6-3-4-9-26(17)19(15)27/h3-4,6,9,14,22H,2,5,7-8,10-13H2,1H3/b16-14- |
InChI Key |
XGQAHFVCRQBXEG-PEZBUJJGSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
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